Isaxonine, with the chemical formula C₈H₁₀N₄, is derived from the reaction of isopropylamine with 2-chloropyrimidine. It belongs to the class of compounds known as aminopyridines, which are characterized by the presence of an amino group attached to a pyridine ring. This classification is significant as aminopyridines are often explored for their biological activities, including neuroprotective and immunomodulatory effects .
The synthesis of isaxonine involves a straightforward reaction pathway:
This synthesis route highlights the importance of selecting appropriate reaction conditions to ensure high purity and yield of the final product .
Isaxonine's molecular structure can be described as follows:
The three-dimensional conformation of isaxonine plays a crucial role in its mechanism of action and binding affinity to target proteins .
Isaxonine participates in several chemical reactions that are relevant to its pharmacological properties:
These reactions underscore the importance of understanding how isaxonine interacts with cellular mechanisms at a molecular level .
The mechanism by which isaxonine exerts its effects primarily involves:
This mechanism highlights isaxonine's potential role in modulating immune responses, making it a candidate for further therapeutic exploration.
Isaxonine exhibits several notable physical and chemical properties:
These properties are critical for understanding how isaxonine behaves in different environments, influencing its practical applications.
Isaxonine has several scientific applications:
Isaxonine (chemical name: N-isopropylpyrimidin-2-amine) is a low-molecular-weight heterocyclic compound with the molecular formula C₇H₁₁N₃ and a molecular weight of 137.19 g/mol. Its systematic IUPAC designation is N-(propan-2-yl)pyrimidin-2-amine, reflecting its core pyrimidine ring substituted with an isopropylamino group at the 2-position. The compound's structural identity is unambiguously defined by CAS Registry Number 4214-72-6 [1] [8].
Key structural features include:
Table 1: Molecular Properties of Isaxonine
Property | Value | Method/Reference |
---|---|---|
Molecular Formula | C₇H₁₁N₃ | Elemental Analysis [1] |
Exact Mass | 137.095 g/mol | Theoretical [1] |
Elemental Composition | C 61.29%; H 8.08%; N 30.63% | Calculated [1] |
SMILES | CC(C)NC1=NC=CC=N1 | Canonical [8] |
InChI Key | FTCYIGBVOHNHCD-UHFFFAOYSA-N | Standard [1] |
Hydrogen Bond Donor Count | 1 | Computational [4] |
Hydrogen Bond Acceptor Count | 3 | Computational [4] |
The primary derivative of pharmacological interest is isaxonine phosphate (CAS not specified in sources, PubChem CID 163093), formed by phosphate salt modification of the parent compound [5]. This derivative exhibits enhanced aqueous solubility compared to the free base, though specific solubility data remains undetermined in available literature [1]. Analytical characterization confirms isaxonine's stability as a solid powder under recommended storage conditions (0–4°C short-term; -20°C long-term), though conflicting reports describe it as a liquid at room temperature in certain purity grades (98%) [1] [8]. This discrepancy suggests polymorphism or hydration state variations warranting further investigation.
Isaxonine emerged in the 1970s–1980s as an investigational neuroregenerative agent targeting peripheral neuropathies. Early pharmacological studies in rat models demonstrated its capacity to accelerate axonal regeneration and functional recovery following nerve injury, with researchers documenting enhanced reinnervation of the gastrocnemius muscle [3]. By 1982, mechanistic studies proposed isaxonine's specific affinity for peripheral nerve tissue, though its precise neuronal versus non-neuronal targets remained undetermined [3].
Clinical applications were explored in two primary contexts:
Despite initial enthusiasm, isaxonine was discontinued from clinical development by the late 1980s. Current availability is restricted to research-grade material (purity >98%), often requiring custom synthesis with lead times of 2–4 months [1] [4].
Isaxonine is pharmacologically classified as a neurotrophic agent with proposed modulatory effects on nerve regeneration dynamics [4]. Although its precise molecular mechanism remains incompletely resolved, three non-exclusive hypotheses dominate the literature:
Evidence suggests isaxonine counteracts microtubule-disrupting agents like colchicine and vinca alkaloids. In fibroblasts, combined treatment with isaxonine and colchicine synergistically inhibited collagen secretion and caused intracellular protein accumulation—phenotypes indicative of enhanced microtubule disruption [2]. This supports a putative role in stabilizing tubulin polymers or regulating microtubule-associated proteins. Researchers in 1982 postulated that isaxonine might correct "tubulin anomalies" in neuropathies by preserving cytoskeletal integrity essential for axonal transport [3].
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0